molecular formula C14H16OS B3138891 4-(2-Thien-2-yl-phenyl)-butan-1-ol CAS No. 473528-59-5

4-(2-Thien-2-yl-phenyl)-butan-1-ol

Cat. No. B3138891
CAS RN: 473528-59-5
M. Wt: 232.34 g/mol
InChI Key: BTLXMBADVXMNPL-UHFFFAOYSA-N
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Description

“(2-Thien-2-yl-phenyl)methanol” is a laboratory chemical with the CAS number 773872-97-2 . It is used in various research applications .


Chemical Reactions Analysis

The specific chemical reactions involving “(2-Thien-2-yl-phenyl)methanol” are not detailed in the available sources .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, related to "4-(2-Thien-2-yl-phenyl)-butan-1-ol," have shown promising applications in organic optoelectronics, particularly OLEDs. These materials are appreciated for their ability to act as active materials in OLED devices, showing potential as metal-free infrared emitters. This highlights the role of thiophene derivatives in enhancing the properties of optoelectronic devices through improved structural design and synthesis (Squeo & Pasini, 2020).

Catalysis

"this compound" and its derivatives have been studied in the context of catalysis, particularly in organic synthesis. For example, metal cation-exchanged clay catalysts have been used for organic synthesis, including Friedel-Crafts alkylation, showcasing the utility of thiophene derivatives in facilitating these reactions (Tateiwa & Uemura, 1997).

Medicinal Chemistry

In the realm of medicinal chemistry, furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues, closely related to the structure of "this compound," have shown significant importance. These derivatives demonstrate the role of thiophene in enhancing the activity of compounds against various diseases, including antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022).

Environmental and Safety Considerations

The thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research helps in understanding the environmental and safety impacts of thiophene derivatives, contributing to the knowledge about their safe usage and potential risks (Ashby, Styles, Anderson, & Paton, 1978).

Mechanism of Action

The mechanism of action of “(2-Thien-2-yl-phenyl)methanol” is not specified in the available sources .

Safety and Hazards

“(2-Thien-2-yl-phenyl)methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of “(2-Thien-2-yl-phenyl)methanol” are not specified in the available sources .

properties

IUPAC Name

4-(2-thiophen-2-ylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c15-10-4-3-7-12-6-1-2-8-13(12)14-9-5-11-16-14/h1-2,5-6,8-9,11,15H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXMBADVXMNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(o-bromophenyl)-1-butanol (1.222 g, ca 0.0053 mol) and tetrakis(triphenylphosphine) palladium (0) (650 mg, 0.562 mmol) in 1,2-dimethoxyethane (55 mL) was added thiophene-2-boronic acid (2.057 g, 0.016 mol) and 1N aqueous NaHCO3 (15 mL). The resulting mixture was heated at reflux under nitrogen atmosphere for 3 days. The dark reaction mixture was diluted with water (50 mL) and extracted with EtOAc (100 mL). The organic layer was dried over Na2SO4, filtered through a bed of Celite and concentrated to yield a crude which was purified by flash chromatography (30% EtOAc in hexane) to yield 4-(2-thien-2-yl-phenyl)-butan-1-ol as a light brown oil.
Quantity
1.222 g
Type
reactant
Reaction Step One
Quantity
2.057 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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